Cabotegravir
Overview
Description
Cabotegravir is an antiretroviral medication used for the treatment of HIV/AIDS . It is available in the form of tablets and as an intramuscular injection . It is an integrase inhibitor with a carbamoyl pyridone structure similar to that of dolutegravir .
Synthesis Analysis
A continuous three-step synthetic strategy was developed to prepare Cabotegravir . This process has several advantages, including low cost, time-saving, and better yield .Molecular Structure Analysis
Cabotegravir is a potent integrase strand transfer inhibitor that has been formulated as an oral tablet for daily administration and as a long-acting injectable nanosuspension . It has a carbamoyl pyridone structure similar to that of dolutegravir .Chemical Reactions Analysis
Cabotegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 . It is unlikely to be impacted by the cytochrome P450 metabolic pathway .Physical And Chemical Properties Analysis
Cabotegravir is a white to off-white, crystalline powder that is practically insoluble in aqueous solutions under pH 9, and slightly soluble above pH 10 . It is slightly acidic with a pKa of 7.8 for the enolic acid and 11.1 (calculated) for the carboxamide .Scientific Research Applications
HIV Treatment and Suppression
Cabotegravir, in combination with rilpivirine (CAB+RPV), represents the first complete long-acting (LA) antiretroviral therapy (ART) regimen. It was approved by the FDA in January 2021 for ART-experienced individuals with HIV who are virologically suppressed (viral load < 50 copies/mL) . The LA formulation provides an alternative to daily oral medications, enhancing adherence and potentially improving long-term outcomes.
HIV Pre-Exposure Prophylaxis (PrEP)
Cabotegravir has also emerged as a promising option for HIV PrEP. Administered as a long-acting injectable, it offers advantages over daily oral PrEP regimens. Patients with renal disease or adherence challenges may benefit from this approach . Its efficacy in phase III clinical studies suggests it could play a crucial role in preventing HIV transmission.
Beyond HIV: Exploring Other Diseases
While Cabotegravir’s primary focus remains on HIV, there’s growing interest in its broader applications. Researchers investigate its potential in treating other diseases, such as cancer or viral infections. However, current evidence primarily supports its anti-HIV properties .
Mechanism of Action
Target of Action
Cabotegravir primarily targets the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for integrating the viral genome into the host cell’s DNA .
Mode of Action
Cabotegravir acts as an integrase strand transfer inhibitor . It binds to the active site of the HIV integrase, thereby preventing the strand transfer of the viral genome into the host genome . This inhibition halts the replication of the virus .
Biochemical Pathways
By inhibiting the action of HIV integrase, Cabotegravir disrupts the HIV replication cycle . Without the ability to integrate its genome into the host cell’s DNA, the HIV-1 virus cannot replicate and produce new virus particles .
Pharmacokinetics
Cabotegravir exhibits a long duration of action. The oral tablet is administered daily, and the intramuscular suspension is given monthly . It is readily absorbed following intramuscular and subcutaneous administration, with an elimination half-life of approximately 40 days . This allows for infrequent dosing, possibly once every 1 or 2 months . Cabotegravir is mainly eliminated in feces (primarily as unchanged drug) and in urine (as glucuronide metabolite) .
Result of Action
The result of Cabotegravir’s action is the reduction of viral replication . By inhibiting the HIV-1 integrase, Cabotegravir prevents the virus from replicating within the host cells . This leads to a decrease in the viral load, helping to control the progression of HIV-1 infection .
Safety and Hazards
Future Directions
Cabotegravir is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . The World Health Organization has released new guidelines for the use of long-acting injectable cabotegravir as pre-exposure prophylaxis (PrEP) for HIV and called for countries to consider this safe and highly effective prevention option for people at substantial risk of HIV infection .
properties
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWSTNLSLKSJPK-LKFCYVNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146982 | |
Record name | GSK-1265744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus. | |
Record name | Cabotegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cabotegravir | |
CAS RN |
1051375-10-0 | |
Record name | Cabotegravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabotegravir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabotegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-1265744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.